molecular formula C20H19N3O3S B11067757 Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate

Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate

Cat. No.: B11067757
M. Wt: 381.4 g/mol
InChI Key: CCUNGWISHQWZDE-UHFFFAOYSA-N
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Description

Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(2-(4-phenyl)-4-methyl thiazol-5yl)ethanone with substituted thioamide in dry ethanol . The resulting thiazole derivative is then coupled with 4-aminobenzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups to the benzoyl moiety .

Scientific Research Applications

Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The benzoyl moiety can also interact with cellular proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl N-[4-[[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]phenyl]carbamate

InChI

InChI=1S/C20H19N3O3S/c1-3-26-20(25)23-17-10-8-16(9-11-17)22-19(24)15-6-4-14(5-7-15)18-12-27-13(2)21-18/h4-12H,3H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

CCUNGWISHQWZDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C

Origin of Product

United States

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